
4-(Trifluoromethyl)-1-benzhydrylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-(Trifluoromethyl)phenyl)methylene)dibenzene: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylene bridge and two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(Trifluoromethyl)phenyl)methylene)dibenzene typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with benzene in the presence of a catalyst. The reaction conditions often include:
Catalyst: Lewis acids such as aluminum chloride (AlCl3)
Solvent: Anhydrous conditions using solvents like dichloromethane (DCM)
Temperature: Controlled temperatures ranging from 0°C to room temperature
Industrial Production Methods: Industrial production of ((4-(Trifluoromethyl)phenyl)methylene)dibenzene may involve large-scale batch reactions using similar catalysts and solvents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield the corresponding reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: H2 with Pd/C catalyst
Substitution: Halogens or nitrating agents in the presence of a catalyst
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Reduced derivatives with hydrogenated phenyl rings
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: ((4-(Trifluoromethyl)phenyl)methylene)dibenzene is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems, including enzyme interactions and metabolic pathways.
Industry: In the industrial sector, ((4-(Trifluoromethyl)phenyl)methylene)dibenzene is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which ((4-(Trifluoromethyl)phenyl)methylene)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The methylene bridge and benzene rings contribute to the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- (4-(Trifluoromethyl)phenyl)methanol
- (4-(Trifluoromethyl)phenyl)acetic acid
- (4-(Trifluoromethyl)phenyl)amine
Comparison: Compared to these similar compounds, ((4-(Trifluoromethyl)phenyl)methylene)dibenzene is unique due to the presence of the methylene bridge connecting two benzene rings. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C20H15F3 |
|---|---|
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
1-benzhydryl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C20H15F3/c21-20(22,23)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
InChI-Schlüssel |
OWUWYNHJLANNNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


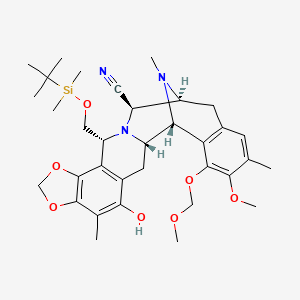
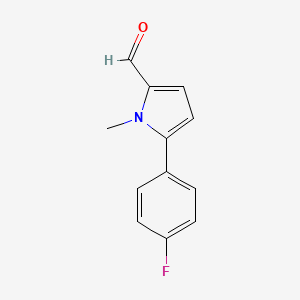
![(2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14113656.png)

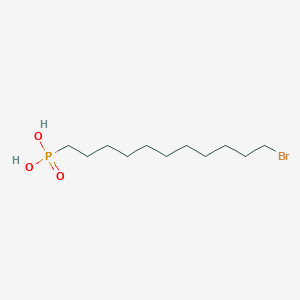
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14113685.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113688.png)
![8-(3-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14113693.png)
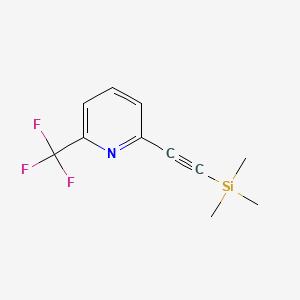

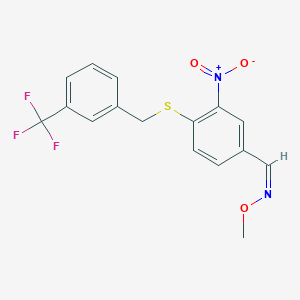

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14113721.png)
![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14113742.png)
